![molecular formula C11H10F2N4O2S2 B5085713 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C11H10F2N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 332.02132425 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which is colonized in the human stomach and causes gastrointestinal infection .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by this compound disrupts the conversion of urea to ammonia and carbon dioxide, affecting the pH balance essential for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound interacts with the active site of the urease enzyme, inhibiting its activity .

Cellular Effects

The effects of this compound on cells are primarily related to its urease inhibitory activity. By inhibiting urease, this compound can disrupt the normal metabolic processes of cells that rely on urease for survival, such as certain bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the urease enzyme, thereby inhibiting its activity . This binding interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .

Metabolic Pathways

Given its urease inhibitory activity, it may interact with enzymes or cofactors involved in urea metabolism .

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O2S2/c12-9(13)19-7-3-1-6(2-4-7)15-8(18)5-20-11-17-16-10(14)21-11/h1-4,9H,5H2,(H2,14,16)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBAXKVPASMTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

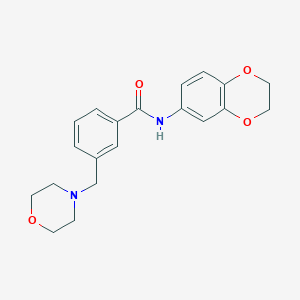

![N-(3-chloro-4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B5085633.png)

![4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine](/img/structure/B5085641.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)

![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)